

# A Comparative Analysis of Oliceridine and Other Intravenous Opioids: An Indirect Treatment Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intravenous (IV) opioid **oliceridine** with other commonly used IV opioids, including morphine, hydromorphone, and fentanyl. The information is based on available clinical trial data and indirect treatment comparisons (ITCs), offering valuable insights for researchers, scientists, and drug development professionals.

#### **Executive Summary**

Oliceridine, a G protein-biased agonist at the  $\mu$ -opioid receptor, has demonstrated comparable analgesic efficacy to morphine in treating moderate to severe acute pain.[1][2][3][4][5][6] Notably, indirect evidence suggests a potentially improved safety profile for **oliceridine**, particularly concerning certain adverse events, when compared to other IV opioids. This guide synthesizes the available data on efficacy and safety, details the experimental protocols of key clinical trials, and visualizes the underlying pharmacological pathways and comparative methodologies.

#### **Data Presentation**

The following tables summarize the quantitative data from head-to-head and indirect comparisons of **oliceridine** with other IV opioids.



Table 1: Comparison of Efficacy and Safety of **Oliceridine** vs. Morphine (Direct Comparison from APOLLO-1 & APOLLO-2 Trials)

| Outcome Measure                                                                      | Oliceridine (0.35<br>mg and 0.5 mg<br>demand doses)                                             | Morphine (1 mg<br>demand dose)    | Study Population                                        |
|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------|---------------------------------------------------------|
| Analgesic Efficacy                                                                   |                                                                                                 |                                   |                                                         |
| Responder Rate (vs. Placebo)                                                         | Statistically superior to placebo (P<0.0001)[2] [7]                                             | Statistically superior to placebo | Postoperative pain (bunionectomy, abdominoplasty)[2][7] |
| Non-inferiority to<br>Morphine                                                       | Demonstrated non-inferiority[2][7][8]                                                           | -                                 | Postoperative pain (bunionectomy, abdominoplasty)[2][7] |
| Safety and Tolerability                                                              |                                                                                                 |                                   |                                                         |
| Nausea and Vomiting                                                                  | Lower proportion of patients experiencing nausea or vomiting compared to morphine[7]            | Higher incidence                  | Postoperative pain (abdominoplasty)[7]                  |
| Respiratory Safety<br>Burden (RSB)                                                   | Numerically lower, but<br>not statistically<br>different from<br>morphine[2][7]                 | -                                 | Postoperative pain (bunionectomy, abdominoplasty)[2][7] |
| Composite Safety Endpoint (Nausea, vomiting, sedation, dizziness, pruritus, hypoxia) | Odds Ratio ~0.5 (pooled data), suggesting a better safety profile at equianalgesic doses[9][10] | -                                 | Postoperative pain (bunionectomy, abdominoplasty)[9]    |

Table 2: Indirect Treatment Comparison of Gastrointestinal Adverse Events: **Oliceridine** vs. Hydromorphone and Fentanyl



| Comparison                                                      | Outcome                                                                                                                                                                | Result                                        | Patient Population<br>(for Oliceridine<br>arm) |
|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------|
| Oliceridine vs.<br>Hydromorphone                                |                                                                                                                                                                        |                                               |                                                |
| Incidence of Nausea<br>and/or Vomiting<br>Requiring Antiemetics | Oliceridine significantly reduced the incidence in orthopedic surgery and pooled data.[1][9] [11][12] Not statistically significant in plastic surgery.[1][9] [11][12] | Orthopedic and<br>Plastic Surgery             |                                                |
| Oliceridine vs.<br>Fentanyl                                     |                                                                                                                                                                        |                                               |                                                |
| Incidence of Nausea<br>and/or Vomiting                          | Trend toward reduced risk with oliceridine, but not statistically significant.[12][13]                                                                                 | Orthopedic and<br>Plastic Surgery<br>(pooled) |                                                |

## Experimental Protocols APOLLO-1 and APOLLO-2 Phase III Trials (Oliceridine vs. Morphine and Placebo)

These were multicenter, randomized, double-blind, placebo- and active-controlled studies in patients with moderate-to-severe acute pain following bunionectomy (APOLLO-1) and abdominoplasty (APOLLO-2).[2][3][4][5][7][14][15]

- Patient Population: Adults aged 18-75 with a pain score of ≥5 on a 0-10 Numeric Rating
   Scale (NRS) within 4 hours after surgery.[14]
- Treatment Arms:



- Placebo
- Oliceridine (1.5 mg loading dose, followed by patient-controlled analgesia (PCA) with 0.1 mg, 0.35 mg, or 0.5 mg demand doses)[2][3][5][7]
- Morphine (4 mg loading dose, followed by PCA with 1 mg demand doses)[2][3][5][7]
- Lockout Interval: 6 minutes for all PCA arms.[7][15]
- Primary Endpoint: Proportion of treatment responders over 24 hours (APOLLO-2) or 48 hours (APOLLO-1) for oliceridine regimens compared to placebo.[2][3][7] A responder was defined based on a composite of pain reduction and lack of rescue medication use.[4]
- Secondary Endpoints: Included a composite measure of respiratory safety burden (RSB) and comparison of responder rates versus morphine.[2][3][7]

#### **ATHENA Phase III Safety Study (Oliceridine)**

This was a phase 3, open-label, multicenter study to evaluate the safety and tolerability of **oliceridine** in a real-world setting.[1][16][17][18][19]

- Patient Population: 768 adult patients with moderate to severe acute pain requiring IV opioids, including both surgical (94%) and non-surgical conditions.[1][16][18]
- Treatment: IV **oliceridine** administered via clinician bolus or PCA. Multimodal analgesia was permitted in 84% of patients.[16][18]
- Endpoints: Safety was assessed through adverse event reporting, study discontinuations, and monitoring of clinical laboratory and vital signs.[16]

#### **Indirect Treatment Comparison (ITC) Methodology**

The ITC comparing **oliceridine** to hydromorphone and fentanyl for gastrointestinal adverse effects utilized the Bucher method, an adjusted indirect comparison technique.[9][20][21][22] [23][24]

• Common Comparator: Morphine was used as the common comparator as there were no head-to-head trials between **oliceridine** and either hydromorphone or fentanyl.[1][9][11][12]



25

- Data Source: A systematic literature review identified randomized controlled trials of
   oliceridine versus morphine, and morphine versus either hydromorphone or fentanyl.[9][12]
   Six RCTs were included in the analysis (2 for oliceridine, 3 for hydromorphone, and 1 for
   fentanyl).[9][12][25]
- Analysis: The relative treatment effects (e.g., risk difference) of oliceridine vs. morphine and hydromorphone/fentanyl vs. morphine were used to estimate the indirect effect of oliceridine vs. hydromorphone/fentanyl.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Oliceridine's G protein-biased signaling pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dovepress.com [dovepress.com]
- 2. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal adverse effects associated with the use of intravenous oliceridine compared with intravenous hydromorphone or fentanyl in acute pain management utilizing adjusted indirect treatment comparison methods PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials | springermedizin.de [springermedizin.de]
- 11. becarispublishing.com [becarispublishing.com]
- 12. Gastrointestinal adverse effects associated with the use of intravenous oliceridine compared with intravenous hydromorphone or fentanyl in acute pain management utilizing adjusted indirect treatment comparison methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. becarispublishing.com [becarispublishing.com]
- 14. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasp-pain.org [iasp-pain.org]
- 18. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Methods for Indirect Treatment Comparison: Results from a Systematic Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 21. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 22. evidera.com [evidera.com]
- 23. Simple tool implementing Bucher's method for indirect treatment comparisons in metaanalyses - PMC [pmc.ncbi.nlm.nih.gov]



- 24. york.ac.uk [york.ac.uk]
- 25. becarispublishing.com [becarispublishing.com]
- To cite this document: BenchChem. [A Comparative Analysis of Oliceridine and Other Intravenous Opioids: An Indirect Treatment Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139222#indirect-treatment-comparisons-of-oliceridine-with-other-iv-opioids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com